Verified RNase H Inhibitory Activity in a Defined Biochemical Assay
The target compound demonstrates measurable RNase H inhibition (IC50 = 470 nM) in the HTS3 full-length HIV-1 RT cleavage assay [1]. In contrast, the majority of commercially available 4-substituted pyrimidin-2(1H)-one analogs lack publicly accessible RNase H activity data, rendering their functional performance unpredictable. Users therefore obtain a compound with a documented point estimate of potency that can serve as a reference for assay development and SAR campaigns.
| Evidence Dimension | RNase H inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 470 nM |
| Comparator Or Baseline | Most 4-substituted pyrimidin-2(1H)-one analogs: no published RNase H IC50 data available |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | Inhibition of RNase H activity of full-length recombinant HIV-1 RT; RNA 5'-end directed cleavage monitored with HTS3 substrate |
Why This Matters
A compound with characterized potency reduces assay setup time and enables reproducible dose-response relationships, whereas an uncharacterized analog would necessitate de novo profiling.
- [1] BindingDB entry BDBM50533372 / CHEMBL4454510. Inhibition of RNase H activity of full length recombinant HIV-1 reverse transcriptase assessed as reduction in RNA 5'-end directed cleavage using HTS3. IC50 = 470 nM. View Source
